molecular formula C26H34N4O3 B2738365 N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 921923-98-0

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2738365
CAS No.: 921923-98-0
M. Wt: 450.583
InChI Key: GERIFPFTHXEAIV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as the ethoxyphenyl derivative, the tetrahydroquinoline, and the pyrrolidine. These intermediates are then coupled through amide bond formation under specific reaction conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide bond to an amine.

    Substitution: The ethoxy group or other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.

    Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
  • N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]propanediamide

Uniqueness

The uniqueness of N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate or a potential therapeutic agent.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-3-33-22-11-9-21(10-12-22)28-26(32)25(31)27-18-24(30-15-4-5-16-30)20-8-13-23-19(17-20)7-6-14-29(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIFPFTHXEAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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